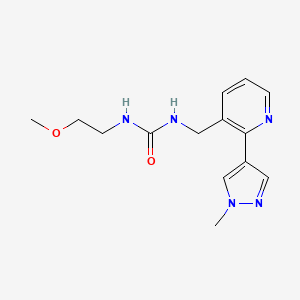
1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound would include its IUPAC name, any common or trade names, its molecular formula, and its structure, which includes the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It could involve techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación
Rheology and Gelation Properties
One study discusses the properties of a urea derivative similar to the chemical compound , focusing on its ability to form hydrogels in various acidic conditions. The study found that the rheology and morphology of these gels could be tuned by altering the anion identity, offering a method for adjusting the gels' physical properties. This suggests potential applications in materials science for designing responsive and tunable gel systems (Lloyd & Steed, 2011).
Supramolecular Chemistry
Another research explored the conformational and tautomeric control through supramolecular approaches involving ureido derivatives. The findings highlight the possibility of controlling tautomerism and conformational states in molecular systems, which could be useful in developing molecular sensors and devices based on the principles of supramolecular chemistry (Kwiatkowski et al., 2019).
Anticancer Agents
A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound of interest, demonstrated significant antiproliferative effects against various cancer cell lines. This indicates the potential of such compounds in medicinal chemistry as frameworks for developing new anticancer agents (Feng et al., 2020).
Hydrogen Bonding and Complexation
Research on pyrid-2-yl ureas has shed light on their capacity for intramolecular hydrogen bonding and complexation with cytosine, suggesting applications in biochemistry and molecular biology for the study of nucleic acid interactions and the design of novel biochemical probes (Chien et al., 2004).
Safety And Hazards
This would involve a study of the safety measures that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This would involve a discussion on the potential future applications of the compound and the research directions that could be pursued.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYHKZIFYPUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

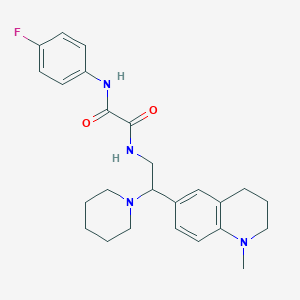
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)
![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)
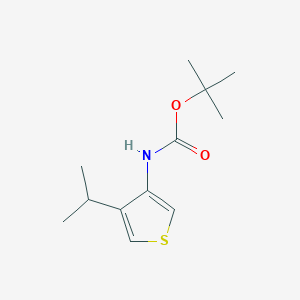
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)
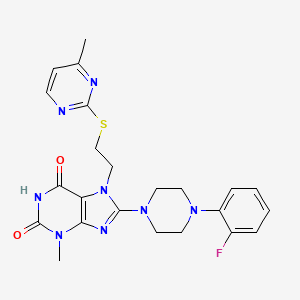
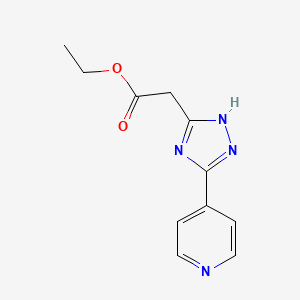
![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)
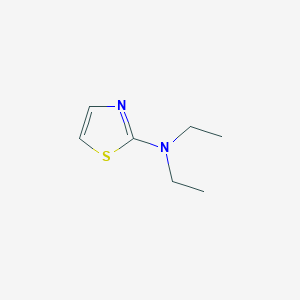
![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)
![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)
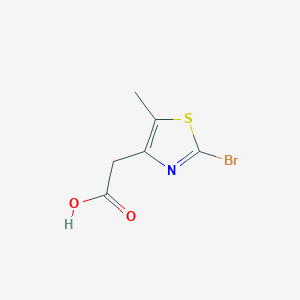
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)